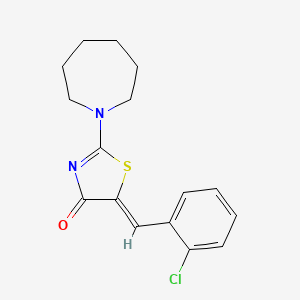
N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Descripción general
Descripción
N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBT and has a molecular formula of C13H14N2OS. PBT is a thiazole derivative and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1. Drug Design and Kinase Inhibition
N-(4-phenyl-1,3-thiazol-2-yl)butanamide derivatives have been utilized in structure-based drug design, particularly for the discovery of cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds have shown potential in inhibiting kinase activity, which is significant for cancer research and therapy (Vulpetti et al., 2006).
2. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit considerable antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Raval et al., 2012).
3. Synthesis of Heterocyclic Compounds
The compound has been instrumental in the efficient synthesis of new heterocyclic compounds, particularly 2-heteroaryl-thiazoles. These synthesized compounds have various applications, including in medicinal chemistry and drug development (Bondock et al., 2013).
4. Enzyme Inhibition Studies
This compound derivatives have been investigated for their inhibitory potential against enzymes like urease. This research is pivotal in understanding the molecular mechanisms of enzyme inhibition and designing potential therapeutic agents (Nazir et al., 2018).
5. Development of Anticancer Agents
These compounds have also been explored for their anticancer properties. The synthesis of novel thiazole and thiadiazole derivatives incorporating the this compound moiety has shown promising results against various cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).
Propiedades
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-6-12(16)15-13-14-11(9-17-13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXOVHTOGVQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)



![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)
